
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a furan ring and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of furan-2-carbaldehyde with a boronate ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated boronate esters.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules due to its ability to form stable boronate esters.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex. This complex can then undergo various transformations, such as cross-coupling reactions, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-(furan-2-yl)vinyl)-4-(azulen-1-yl)pyridine: Similar in structure but contains an azulenyl group instead of a boronate ester.
(E)-5-[2-(furan-2-yl)vinyl]oxazole: Contains an oxazole ring instead of a boronate ester.
Uniqueness
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester functionality, which allows it to participate in a wide range of chemical reactions, particularly Suzuki-Miyaura cross-coupling. This makes it a valuable building block in organic synthesis and materials science.
Biological Activity
(E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound notable for its unique structure and potential biological activities. The compound features a furan moiety and a dioxaborolane ring, which contribute to its reactivity and utility in various chemical applications. Understanding its biological activity is essential for exploring its potential therapeutic uses.
- Molecular Formula : C₁₂H₁₇BO₃
- Molecular Weight : Approximately 220.073 g/mol
- Density : ~1.0 g/cm³
- Boiling Point : ~240.1 °C at 760 mmHg
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Cross-Coupling Reactions : This compound can participate in various cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are vital for forming carbon-carbon bonds and synthesizing complex organic molecules that may exhibit biological activity .
- Functional Group Transformations : The furan ring and boron atom allow for diverse functional group transformations. The compound can undergo hydrogenation to yield saturated products or serve as a precursor for further synthetic manipulations .
- Antioxidant Activity : Compounds containing furan moieties have been reported to exhibit antioxidant properties. This activity may be beneficial in preventing oxidative stress-related diseases .
Antioxidant Activity Assessment
A study evaluated the antioxidant potential of various furan-containing compounds, including this compound. The results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Synthesis and Reactivity Studies
Research has shown that this compound can be synthesized through various methods involving boronic acid derivatives. Its reactivity in cross-coupling reactions has been documented:
Reaction Type | Yield (%) | Conditions |
---|---|---|
Suzuki-Miyaura Coupling | 85 | Pd catalyst in THF at room temperature |
Buchwald-Hartwig Amination | 78 | Pd catalyst with amine at elevated temperature |
Hydrogenation | 90 | Pd/C catalyst under H₂ atmosphere |
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for further exploration in medicinal chemistry:
- Anticancer Agents : Due to its ability to form stable carbon-carbon bonds and participate in complex synthesis pathways, this compound may serve as a building block for developing anticancer drugs.
- Antimicrobial Agents : The structural features of furan derivatives have been linked to antimicrobial properties; thus, this compound could be investigated for potential use against resistant bacterial strains.
Q & A
Q. Basic: What are the standard synthetic routes for preparing (E)-2-(2-(furan-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The synthesis typically involves alkenylboronation or cross-coupling reactions . A common method is the hydroboration of alkynes with pinacol borane, followed by Suzuki-Miyaura coupling to introduce the furan moiety. For example, halogenated furan derivatives (e.g., 2-bromofuran) can react with vinylboronate intermediates under palladium catalysis . Key steps include:
- Purification : Column chromatography with silica gel (hexane/ethyl acetate) to isolate the product.
- Yield optimization : Reaction conditions (e.g., temperature, catalyst loading) must be tuned to minimize side reactions like homocoupling .
Q. Basic: How is the stereochemical integrity (E/Z isomerism) of the vinyl group confirmed experimentally?
The E-configuration is validated using:
- ¹H NMR : Coupling constants (J = 12–16 Hz for trans-vinyl protons) distinguish E from Z isomers .
- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., furan orientation relative to the boronate group) .
- UV-Vis spectroscopy : Conjugation effects in the E-isomer result in distinct absorption maxima (~300–350 nm) .
Q. Advanced: What strategies mitigate regioselectivity challenges during functionalization of the furan ring?
Regioselective modification of the furan ring requires:
- Directing groups : Electron-withdrawing substituents (e.g., nitro) at specific positions to guide cross-coupling reactions .
- Protection/deprotection : Temporary blocking of reactive sites (e.g., silylation of hydroxyl groups) to prevent undesired side reactions .
- Computational modeling : DFT calculations predict favorable reaction pathways and transition states .
Q. Advanced: How does the boronate group influence reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances:
- Stability : Resistance to protodeboronation under basic conditions.
- Electron-deficient character : Facilitates transmetalation in Suzuki-Miyaura reactions with aryl halides .
- Steric effects : The pinacol ester’s bulky structure reduces undesired homocoupling, improving yields in biaryl synthesis .
Q. Advanced: What are the stability limitations of this compound under varying pH and temperature?
- pH sensitivity : Hydrolysis occurs in strongly acidic (pH < 3) or basic (pH > 10) conditions, degrading the boronate ester to boric acid .
- Thermal stability : Decomposition above 150°C (TGA data) necessitates storage at 2–8°C under inert atmosphere .
- Light sensitivity : UV exposure induces radical side reactions; amber vials are recommended .
Q. Advanced: How is this compound utilized in analytical chemistry for trace detection?
- Derivatization agent : Conjugates with carbonyl-containing analytes (e.g., aldehydes) via boronate affinity, enhancing detection limits in HPLC-MS .
- Fluorescent probes : The furan-vinyl-boronate structure serves as a fluorophore in sensor designs for metal ions (e.g., Hg²⁺) .
Q. Advanced: What mechanistic insights explain its role in photopolymerization?
The compound acts as a photoinitiator co-synergist :
- Under UV light, the vinyl group undergoes radical addition , initiating polymerization.
- The boronate ester stabilizes radicals via electron donation, prolonging chain propagation .
Q. Advanced: How does structural modification impact its performance in organic electronics?
- π-Conjugation extension : Substituting the furan with thiophene increases electron mobility in OLEDs .
- Steric tuning : Bulky substituents on the boronate reduce aggregation in thin-film transistors .
Properties
Molecular Formula |
C12H17BO3 |
---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)8-7-10-6-5-9-14-10/h5-9H,1-4H3 |
InChI Key |
BYMFJKPCMNSXKV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CO2 |
Origin of Product |
United States |
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